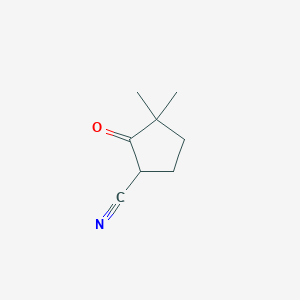

3,3-Dimethyl-2-oxo-cyclopentanecarbonitrile

Description

3,3-Dimethyl-2-oxo-cyclopentanecarbonitrile (CAS: Not explicitly provided) is a bicyclic organic compound featuring a cyclopentane ring substituted with a ketone (oxo) group at position 2, two methyl groups at position 3, and a nitrile (-CN) group at the carbonyl-adjacent carbon. This compound’s structure is defined by its fused cyclic system and electron-withdrawing functional groups, which influence its reactivity and physical properties. The cyclopentane ring’s puckering, analyzed via Cremer-Pople parameters , is likely modulated by steric effects from the methyl groups and electronic effects from the oxo and nitrile substituents. Commercial availability is confirmed by AK Scientific, which lists it as a product with ≥95% purity .

Properties

IUPAC Name |

3,3-dimethyl-2-oxocyclopentane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-8(2)4-3-6(5-9)7(8)10/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQAVKREMWDWAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C1=O)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2-oxo-cyclopentanecarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,3-dimethylglutaric anhydride with ammonia or amines, followed by dehydration to form the nitrile group. The reaction conditions often require the use of solvents such as toluene or dichloromethane and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization and dehydration steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These processes are optimized for yield and purity, often employing advanced techniques such as distillation, crystallization, and chromatography to isolate and purify the final product. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-oxo-cyclopentanecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or the ketone group to secondary alcohols.

Substitution: The nitrile and ketone groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon).

Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: Primary amines, secondary alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

3,3-Dimethyl-2-oxo-cyclopentanecarbonitrile serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its structure allows for various chemical transformations, making it a versatile building block in synthetic chemistry.

Reactivity and Transformations

The compound undergoes several types of reactions:

- Oxidation: Can be oxidized to produce carboxylic acids or other oxidized derivatives.

- Reduction: The nitrile group can be reduced to primary amines, while the ketone can be converted to secondary alcohols.

- Nucleophilic Substitution: The functional groups can participate in nucleophilic substitution reactions, leading to diverse derivatives.

Biological Research

Enzyme-Catalyzed Reactions

In biological research, this compound is utilized to study enzyme-catalyzed reactions and metabolic pathways. Its ability to interact with various molecular targets allows researchers to investigate enzyme mechanisms and the effects of different substrates on enzyme activity.

Industrial Applications

Production of Specialty Chemicals

The compound is used in the production of specialty chemicals and agrochemicals. Its reactivity makes it suitable for developing new materials with specific properties.

Materials Science

In materials science, this compound contributes to the formulation of advanced materials due to its unique chemical properties. It can be involved in creating polymers or coatings that require specific chemical functionalities.

Case Study 1: Synthesis of Pharmaceuticals

A notable application of this compound is its role in synthesizing pharmaceutical intermediates. For example, it has been used as a precursor for compounds targeting specific diseases due to its favorable reactivity profile. Researchers have reported successful syntheses that leverage this compound to create complex drug molecules.

Case Study 2: Agrochemical Development

In agrochemical research, this compound has been explored for developing new pesticides. Its structural features allow for modifications that enhance efficacy against pests while minimizing environmental impact. Studies have demonstrated its potential in creating more effective agrochemical formulations.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-oxo-cyclopentanecarbonitrile involves its interaction with various molecular targets and pathways. The nitrile and ketone groups can form hydrogen bonds and participate in nucleophilic or electrophilic reactions, influencing biological activity and chemical reactivity. The compound’s structure allows it to act as a versatile intermediate in synthetic pathways, facilitating the formation of diverse products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopentane Derivatives with Functional Groups

(a) 1-(3-Cyano-4-(Steroidal Thiophene)-2-oxo-dihydropyridine) (Compound 10b)

- Structure : Contains a cyclopentane-like steroidal core fused with a thiophene and dihydropyridine ring, substituted with nitrile and ketone groups .

- Key Differences : The steroidal backbone introduces rigidity and additional steric hindrance, while the thiophene moiety enhances aromaticity and sulfur-based reactivity.

- Reactivity : The nitrile group in 10b participates in nucleophilic additions, but the steroidal framework may limit accessibility compared to the simpler bicyclic system of 3,3-dimethyl-2-oxo-cyclopentanecarbonitrile.

(b) cis-1,3-Dimethylcyclopentane (CAS 2532-58-3)

- Structure : A cyclopentane ring with two methyl groups in cis configuration .

- Key Differences: Lacks functional groups (oxo, nitrile), resulting in non-polarity and lower boiling points.

- Physical Properties : Expected to exhibit lower solubility in polar solvents compared to this compound due to the absence of electron-withdrawing groups.

Nitrile-Containing Heterocycles

(a) 3-Phenyl-3-oxetanecarbonitrile

- Structure : A four-membered oxetane ring with phenyl and nitrile substituents .

- Key Differences : Smaller ring size (oxetane vs. cyclopentane) increases ring strain, enhancing susceptibility to ring-opening reactions. The phenyl group introduces π-π stacking interactions absent in the methyl-substituted cyclopentane analog.

- Reactivity : Higher reactivity in nucleophilic attacks due to ring strain, contrasting with the more stable five-membered ring of this compound.

(b) N'-(Cyclopentanecarbonyl)-3,5-dimethoxybenzohydrazide (CAS 756863-32-8)

Comparative Analysis Table

Research Implications and Gaps

- Conformational Studies : The Cremer-Pople puckering analysis is critical for understanding how substituents alter cyclopentane ring dynamics. Experimental data on this compound’s puckering parameters (e.g., q₂, φ) are needed for quantitative comparisons.

- Synthetic Applications : The nitrile group in this compound could serve as a precursor for amidines or carboxylic acids, but comparative studies with analogs like 3-phenyl-3-oxetanecarbonitrile are lacking.

Biological Activity

Overview

3,3-Dimethyl-2-oxo-cyclopentanecarbonitrile, with the molecular formula C8H11NO, is an organic compound characterized by a cyclopentane ring substituted with a nitrile group and a ketone group. Its unique structure makes it a valuable compound in various fields, particularly in biological research and pharmaceutical applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C8H11NO

- Molecular Weight : 155.18 g/mol

- Structure : Contains a cyclopentane ring with a nitrile and a ketone group.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitrile and ketone groups can form hydrogen bonds and participate in nucleophilic or electrophilic reactions, influencing biological pathways. This compound's structural features allow it to act as an intermediate in synthetic pathways, facilitating the formation of diverse biologically active products.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its potential to inhibit the growth of various bacterial strains. The compound's mechanism may involve interference with bacterial cell wall synthesis or metabolic pathways essential for bacterial survival .

Anticancer Properties

In vitro studies have shown that this compound possesses anticancer activity against several cancer cell lines. The specific mechanisms are not fully elucidated but may involve the modulation of key signaling pathways associated with cell proliferation and apoptosis .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results demonstrated a significant reduction in bacterial viability at specific concentrations, indicating its potential as an antimicrobial agent.

- Anticancer Activity : In research focused on breast cancer cell lines (e.g., MDA-MB-231), this compound showed promising results in inhibiting cell growth and inducing apoptosis. The study highlighted the compound's ability to disrupt critical cellular processes involved in tumor growth .

Comparative Analysis

| Compound Name | Structure | Biological Activity | Mechanism |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer | Nucleophilic/electrophilic interactions |

| 2-Oxo-cyclopentanecarbonitrile | Similar but lacks methyl groups | Limited biological activity | Different reactivity |

| 3,3-Dimethylglutaric anhydride | Precursor to the target compound | Not directly studied | Precursor role |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.